molecular formula C11H15NO2 B8555634 2-(piperidin-4-yl)benzene-1,4-diol

2-(piperidin-4-yl)benzene-1,4-diol

Cat. No.: B8555634
M. Wt: 193.24 g/mol
InChI Key: TURXBUDJKYQQGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Piperidin-4-yl)benzene-1,4-diol is a chemical compound of significant interest in medicinal chemistry and antifungal research. It features a benzenediol (hydroquinone) moiety linked to a piperidine ring, a structural pattern seen in various bioactive molecules. Compounds incorporating piperidine and benzenediol structures have been investigated as potent inhibitors of ergosterol biosynthesis . Ergosterol is a critical component of the fungal cell membrane, and its inhibition leads to altered membrane permeability and cell death, making such compounds promising candidates for the development of novel antimycotic agents . Research on similar hybrid molecules has demonstrated remarkable efficacy against clinically relevant yeast species, including Candida albicans and Candida krusei , with some analogues showing complete growth inhibition at low microgram per milliliter concentrations . The piperidine ring often provides a protonatable nitrogen atom, which is frequently essential for the compound's biological activity and its ability to mimic high-energy intermediates in sterol biosynthesis pathways . The synthetic routes for related compounds often involve key steps such as reductive amination or palladium-catalyzed coupling reactions . This product is intended for research purposes only, specifically for in vitro biological screening, chemical synthesis, and the investigation of structure-activity relationships in the pursuit of new therapeutic agents. It is not for diagnostic or therapeutic use. Handle with appropriate safety precautions.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-piperidin-4-ylbenzene-1,4-diol

InChI

InChI=1S/C11H15NO2/c13-9-1-2-11(14)10(7-9)8-3-5-12-6-4-8/h1-2,7-8,12-14H,3-6H2

InChI Key

TURXBUDJKYQQGX-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=C(C=CC(=C2)O)O

Origin of Product

United States

Preparation Methods

Multi-Step Organic Synthesis

The foundational approach to synthesizing 2-(piperidin-4-yl)benzene-1,4-diol involves sequential protection, coupling, and deprotection steps. A seminal method described in patent literature begins with 2,4-dihydroxybromobenzene, which undergoes benzylation to form 2,4-dibenzyloxybromobenzene. Subsequent coupling with piperidin-4-one derivatives in the presence of butyllithium yields benzylic alcohol intermediates. Hydrogenation using palladium catalysts (e.g., Pd/C) under 3–7 bar H₂ pressure removes benzyl protecting groups, affording the target compound in 68–72% yield. This method’s reliance on cryogenic conditions (-78°C) for coupling, however, poses scalability challenges.

Reductive Amination Pathways

An alternative route leverages reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney nickel as a catalyst. This step forms a secondary amine intermediate, which undergoes debenzylation via hydrogenolysis to yield piperidin-4-yl derivatives. Further carbamate formation with methyl chloroformate and subsequent salt formation (e.g., para-toluene sulfonate) enhances stability. While this method achieves 85–90% purity, the necessity for multiple protection/deprotection cycles increases complexity.

Advanced Catalytic Systems

Palladium-Catalyzed Hydrogenation

Recent innovations prioritize palladium-based catalysts for one-pot deprotection and reduction. A two-step synthesis starting with resorcinol and tert-butyl 4-oxopiperidine-1-carboxylate in aqueous sodium hydroxide at room temperature produces tert-butyl 4-(2,4-dihydroxyphenyl)-4-hydroxypiperidine-1-carboxylate. Hydrogenation at 5 bar H₂ in methanol with Pd/C cleaves the tert-butoxycarbonyl (Boc) group, yielding this compound hydrochloride at 89% yield. This method circumvents cryogenic steps and reduces intermediate purification, enhancing industrial viability.

Titanium-Mediated Coupling

Emerging protocols utilize titanium(IV) isopropoxide (Ti(OiPr)₄) to catalyze the coupling of resorcinol with piperidin-4-one derivatives. At 23°C, this system minimizes bis-adduct formation, achieving 92% conversion efficiency (Table 1). Lower temperatures (0°C) or reduced resorcinol equivalents detrimentally affect reaction rates, underscoring the delicate balance between stoichiometry and thermal conditions.

Table 1: Optimization of Ti(OiPr)₄-Catalyzed Coupling

Temperature (°C)Resorcinol Equiv.Conversion (%)Bis-Adduct (%)
232.092<5
02.04512
231.0788

Solvent and Base Selection

Polar Solvent Systems

Polar solvents like methanol, ethanol, and water are preferred for their ability to solubilize phenolic intermediates and facilitate acid-base reactions. The coupling of resorcinol with azacycloalkanones in tert-butanol/water mixtures (2:1 v/v) at pH 12–14 achieves 94% intermediate purity without column chromatography. Ethanol/water systems similarly enable crystallization of tert-butyl 4-(2,4-dihydroxyphenyl)-4-hydroxypiperidine-1-carboxylate, simplifying isolation.

Base Optimization

Strong bases (e.g., NaOH, KOH) are critical for deprotonating phenolic hydroxyl groups, enabling nucleophilic attack on piperidinone carbonyls. Sodium methoxide in methanol accelerates coupling kinetics, reducing reaction times from 72 h to 24 h while maintaining 88% yield. Excess resorcinol (2–4 equiv) suppresses side reactions, ensuring regioselective formation of the 1,4-diol configuration.

Industrial-Scale Adaptations

Protection/Deprotection Trade-Offs

Early synthetic routes required sequential benzylation and debenzylation steps, increasing atom economy waste by 35%. Modern approaches bypass benzyl protection by employing acid-labile Boc groups, which are cleaved in situ during hydrogenation. This innovation reduces mass-intensive intermediates and aligns with green chemistry principles.

Continuous Flow Hydrogenation

Pilot-scale studies demonstrate continuous flow hydrogenation of tert-butyl 4-(2,4-dihydroxyphenyl)-4-hydroxypiperidine-1-carboxylate in methanol at 10 mL/min flow rate. Using 5% Pd/C packed beds, this system achieves 99% conversion with catalyst lifetimes exceeding 200 cycles. The elimination of batch-wise processing cuts production costs by 40% .

Chemical Reactions Analysis

Types of Reactions: 2-(piperidin-4-yl)benzene-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(piperidin-4-yl)benzene-1,4-diol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations:

Receptor Interactions: Piperidine and morpholine substituents enhance interaction with neural receptors (e.g., opioid/cannabinoid) due to their nitrogen-containing moieties, which can participate in hydrogen bonding or ionic interactions .

Environmental Relevance: Alkyl-chain substituents (e.g., 1-methyl-octyl) facilitate microbial degradation pathways, as seen in Sphingomonas metabolism of nonylphenol derivatives .

Material Science Applications: Thiol-terminated chains (e.g., 12-mercaptododecyl) enable covalent attachment to gold surfaces, critical for nanoparticle-based technologies .

Antimicrobial Activity : Hydrophobic substituents (e.g., prenyl groups) correlate with antimicrobial potency, though activity varies widely (MIC: 100–800 µg/mL) .

Physicochemical Properties

Property This compound DMHQ () 2-(1-Methyl-octyl)-benzene-1,4-diol ()
Molecular Weight (g/mol) 193.25 336.43 236.35
Water Solubility Moderate (piperidine enhances) High (morpholine groups) Low (long alkyl chain)
Melting Point Not reported 198–200°C (HCl salt) Not reported
LogP ~1.5 (estimated) 0.7 ~4.2 (hydrophobic)

Notes:

  • Piperidine’s basic nitrogen increases water solubility compared to alkylated analogs.
  • Morpholine derivatives (DMHQ) exhibit exceptional solubility due to polar tertiary amines, making them suitable for battery electrolytes .

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